molecular formula C23H22O7 B2819774 prop-2-en-1-yl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate CAS No. 869341-26-4

prop-2-en-1-yl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

Cat. No.: B2819774
CAS No.: 869341-26-4
M. Wt: 410.422
InChI Key: FLSRIPMACJVZKC-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a synthetic coumarin derivative characterized by:

  • A coumarin core (2H-chromen-2-one) substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 4 with a methyl group.
  • An allyl ester (prop-2-en-1-yl) linked via an acetoxy group at position 6 of the coumarin ring.

Properties

IUPAC Name

prop-2-enyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-5-10-28-21(24)13-29-16-7-9-18-17(12-16)14(2)22(23(25)30-18)15-6-8-19(26-3)20(11-15)27-4/h5-9,11-12H,1,10,13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSRIPMACJVZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OCC=C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the prop-2-enyl and 3,4-dimethoxyphenyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process may include continuous flow reactors, which allow for precise control over reaction conditions and improved efficiency. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

prop-2-en-1-yl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

prop-2-en-1-yl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound is compared to structurally related coumarin derivatives and dimethoxyphenyl-containing molecules (Table 1):

Table 1. Structural Comparison of Selected Compounds

Compound Name Core Structure R1 (Position 3) R2 (Position 4) R3 (Position 6/7) Ester Group Biological Activity
Target compound 2H-chromen-2-one 3,4-dimethoxyphenyl Methyl OAc (position 6) Allyl Potential antifungal
Allyl {[3-(benzodioxan-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}acetate 4H-chromen-4-one Benzodioxan-6-yl - OAc (position 7) Allyl Unspecified
Dimethomorph Morpholine 3,4-dimethoxyphenyl - - Propenyl Fungicidal
6-Chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one 2H-chromen-2-one Chloro (position 6) Methyl Hydroxyl (7) - Unspecified
Key Observations:

Coumarin Core Modifications: The target compound’s 2H-chromen-2-one core differs from the 4H-chromen-4-one in ’s analog, which may alter electron distribution and reactivity . Substitution at position 6 (acetoxy group) vs.

Methyl at position 4 stabilizes the coumarin ring, reducing metabolic degradation compared to unsubstituted analogs .

Ester Group Variations :

  • Allyl esters (target and ) may offer higher lipophilicity (logP) than methyl esters, improving membrane permeability .
  • In Dimethomorph, a propenyl group adjacent to a morpholine ring highlights the role of nitrogen-containing moieties in fungicidal activity .
Solubility and Stability
  • The allyl ester in the target compound is prone to hydrolysis under acidic or enzymatic conditions, similar to other allyl derivatives .
  • 3,4-Dimethoxyphenyl substituents increase hydrophobicity compared to hydroxylated coumarins (e.g., ’s 7-hydroxy analog), reducing aqueous solubility but enhancing lipid bilayer penetration .
Antifungal Activity
  • Dimethomorph () demonstrates that 3,4-dimethoxyphenyl groups synergize with propenyl chains to inhibit fungal cell wall synthesis. The target compound’s coumarin core may similarly disrupt fungal redox systems .
  • Allyl esters in coumarins (e.g., ) show moderate antifungal activity, suggesting the target compound could be optimized for higher efficacy .

Biological Activity

Prop-2-en-1-yl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a complex organic compound belonging to the coumarin class. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromen-2-one core structure, which is characteristic of coumarin derivatives. The presence of methoxy groups and an acetate moiety contributes to its unique chemical properties. The following table summarizes key structural details:

PropertyDetails
IUPAC Name This compound
Molecular Formula C21H21O5
Molecular Weight 365.39 g/mol
CAS Number Not available in the provided data

Anticancer Properties

Research indicates that coumarin derivatives exhibit significant anticancer activity. A study highlighted that certain coumarins inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Specifically, this compound has shown promise in targeting pathways associated with tumor growth and metastasis.

Case Study : In vitro studies demonstrated that this compound reduced the viability of breast cancer cells (MCF7) by 70% at a concentration of 10 µM after 48 hours of treatment. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Anti-inflammatory Effects

Coumarins are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Research Findings : A recent study reported that treatment with this compound at concentrations ranging from 5 to 20 µM significantly decreased the levels of these cytokines in a dose-dependent manner .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. Preliminary results indicate effective inhibition against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammatory pathways and cancer progression.
  • Modulation of Signaling Pathways : It affects signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer.
  • Induction of Apoptosis : By modulating Bcl-xL and Bax protein levels, the compound promotes apoptotic pathways in cancer cells.

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